N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a synthetic small molecule characterized by a rigid adamantane backbone substituted with a phenyl group and an acetamide side chain containing a dimethylaminoethyl moiety. The adamantane group confers high lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS)-targeted therapeutics .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O.ClH/c1-24(2)9-8-23-20(25)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEBLKMOTWKZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride typically involves the reaction of 3-phenyladamantane-1-carboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or tertiary amines.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethyl group can facilitate binding to these targets, while the phenyladamantane moiety can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural Differentiation
- Adamantane vs. Quinoline Cores: The adamantane group in the target compound provides superior rigidity and lipid solubility compared to the planar quinoline core in SzR-105 . This may enhance blood-brain barrier penetration for CNS applications.
- Substituent Effects: The phenyladamantane moiety distinguishes the target compound from alachlor, a pesticide with a chloroacetamide and diethylphenyl group .
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature, highlighting key findings, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a phenyladamantane moiety. Its molecular formula is with a molecular weight of approximately 305.87 g/mol. The presence of the dimethylamino group is significant for its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, allowing better penetration through cellular membranes, which is crucial for its biological effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, a comparative analysis demonstrated that compounds with similar structural features exhibited significant cytotoxicity against lung cancer cell lines. The compound showed an IC50 value indicating effective inhibition of cell proliferation in vitro .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A549 (Lung Cancer) |
| 2-Dimethylaminoethyl-linked derivative | 15.0 | A549 (Lung Cancer) |
| Diethylaminoethyl-linked derivative | 20.0 | A549 (Lung Cancer) |
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It appears to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to potential anxiolytic or antidepressant effects, as suggested by behavioral assays in animal models .
Case Studies and Clinical Implications
Several case studies have documented the therapeutic potential of compounds related to this compound. One notable case involved a patient with treatment-resistant depression who showed significant improvement after administration of a related compound in a clinical trial setting .
Case Study Overview: Treatment-Resistant Depression
| Patient ID | Age | Treatment Duration | Outcome |
|---|---|---|---|
| 001 | 45 | 8 weeks | Significant reduction in HAM-D score |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
